molecular formula C21H23N3O3S B2711946 5-(4-methoxyphenyl)-2-(propylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione CAS No. 627046-87-1

5-(4-methoxyphenyl)-2-(propylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

Cat. No.: B2711946
CAS No.: 627046-87-1
M. Wt: 397.49
InChI Key: BSUHBANPVPNETD-UHFFFAOYSA-N
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Description

5-(4-methoxyphenyl)-2-(propylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is a useful research compound. Its molecular formula is C21H23N3O3S and its molecular weight is 397.49. The purity is usually 95%.
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Biological Activity

The compound 5-(4-methoxyphenyl)-2-(propylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is a member of the quinoline family known for its diverse biological activities. This article aims to provide a comprehensive review of the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The structure of the compound can be broken down into several key components:

  • Tetrahydropyrimidoquinoline core : This bicyclic structure is known for its biological significance.
  • Methoxyphenyl group : The presence of the methoxy group enhances lipophilicity and may influence biological activity.
  • Propylsulfanyl substituent : This moiety may contribute to the compound's interaction with biological targets.

Anticancer Activity

Recent studies have indicated that compounds structurally similar to This compound exhibit significant anticancer properties. For instance:

  • In vitro studies have shown that related compounds can inhibit the growth of various cancer cell lines. The ID50 values , which indicate the concentration required to inhibit cell growth by 50%, were reported in the range of 0.081.0μM0.08-1.0\mu M for similar pyrimidoquinoline derivatives .
  • In vivo studies demonstrated that these compounds can significantly reduce tumor volume and increase survival rates in murine models of melanoma .

Anti-inflammatory and Analgesic Effects

The compound has also been studied for its anti-inflammatory and analgesic properties:

  • In a study involving mice, administration of similar compounds resulted in a 76.48% reduction in paw volume , comparable to established anti-inflammatory agents like phenylbutazone when administered at specific doses (40 mg/kg) .
  • The analgesic activity was noted to be peripheral in nature, evidenced by a significant reduction in writhing response during pain assessment tests .

The mechanisms underlying the biological activities of this class of compounds may involve:

  • Inhibition of cellular proliferation pathways : The tetrahydropyrimidoquinoline structure is thought to interfere with key signaling pathways involved in cancer cell proliferation.
  • Modulation of inflammatory mediators : Similar compounds have been shown to downregulate pro-inflammatory cytokines and other mediators involved in pain and inflammation.

Case Studies

  • Case Study on Melanoma Treatment :
    • A systematic evaluation was conducted on a related compound's efficacy against B16 murine melanoma. The findings indicated that treatment with the compound led to significant tumor regression and enhanced survival rates compared to controls .
  • Analgesic Activity Assessment :
    • In a controlled study assessing analgesic effects, doses of 40 mg/kg were tested against a standard pain model. Results showed a substantial decrease in pain response compared to untreated groups, supporting its potential as an analgesic agent .

Data Summary

Biological ActivityObservationsReference
Anticancer (ID50)0.08 - 1.0 µM for similar derivatives
Tumor Volume Reduction76.48% reduction at 40 mg/kg
Analgesic Effect74% reduction in writhing response
Anti-inflammatory EffectComparable efficacy to phenylbutazone

Properties

IUPAC Name

5-(4-methoxyphenyl)-2-propylsulfanyl-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S/c1-3-11-28-21-23-19-18(20(26)24-21)16(12-7-9-13(27-2)10-8-12)17-14(22-19)5-4-6-15(17)25/h7-10,16H,3-6,11H2,1-2H3,(H2,22,23,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSUHBANPVPNETD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC2=C(C(C3=C(N2)CCCC3=O)C4=CC=C(C=C4)OC)C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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